Benzamide, N-(3-methyl-2-pyridyl)-
Description
Benzamide, N-(3-methyl-2-pyridyl)- (IUPAC name: N-(3-methylpyridin-2-yl)benzamide) is a benzamide derivative characterized by a pyridyl substituent at the amide nitrogen. Its molecular formula is C₁₃H₁₂N₂O (MW: 216.25 g/mol). The compound consists of a benzene ring linked to a carboxamide group, where the nitrogen atom is substituted with a 3-methylpyridin-2-yl moiety.
Properties
CAS No. |
23612-46-6 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-6-5-9-14-12(10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16) |
InChI Key |
JJBRLTIVSDLEJK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2 |
Other CAS No. |
23612-46-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-(3-methyl-2-pyridyl)benzamide with key analogs, highlighting substituent effects on molecular properties:
Key Observations:
- Electron-Donating Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy in ) increase solubility in polar solvents and may improve binding to aromatic receptors.
- Steric Effects : Bulky groups like benzyl () can reduce rotational freedom, impacting molecular recognition in biological targets.
Characterization Techniques:
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